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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681 Get Quote

Comparative Analysis: CFL-120 and TAS-120
Initial searches for "CFL-120" did not yield information on a specific therapeutic agent or

research compound. The search results were varied and unrelated to the context of drug

development or clinical research. In contrast, "TAS-120" is well-documented as the

investigational drug name for futibatinib, a potent and irreversible inhibitor of the fibroblast

growth factor receptor (FGFR).

Given the absence of public information on a compound designated "CFL-120," a direct

comparative analysis with TAS-120 is not feasible at this time. This guide will therefore provide

a comprehensive overview of TAS-120 (futibatinib), including its mechanism of action, clinical

trial data, and experimental protocols, to serve as a valuable resource for researchers,

scientists, and drug development professionals.

TAS-120 (Futibatinib): A Profile
TAS-120, now known as futibatinib, is an orally bioavailable small molecule that selectively and

irreversibly inhibits FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway

is implicated in various cancers, making it a key therapeutic target.[4] Futibatinib has

demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in

tumors with FGFR genetic aberrations.[3][5] In October 2022, the U.S. Food and Drug

Administration (FDA) granted accelerated approval to futibatinib for the treatment of adult

patients with previously treated, unresectable, locally advanced or metastatic intrahepatic

cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6]
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Quantitative Data Summary
The following tables summarize key quantitative data for TAS-120 (futibatinib) based on

available research.

Table 1: In Vitro Inhibitory Activity of TAS-120

Target IC₅₀ (nM)

FGFR1 1.8 - 3.9[1][2]

FGFR2 1.3 - 1.4[1][2]

FGFR3 1.6[1][2]

FGFR4 3.7 - 8.3[1][2]

FGFR2 (Wild-Type) 0.9[2][4]

FGFR2 (V565I mutant) 1.3[2][4]

FGFR2 (N550H mutant) 3.6[2][4]

FGFR2 (E566G mutant) 2.3[2][4]

FGFR2 (K660M mutant) 5.2[4]

Table 2: Clinical Efficacy of TAS-120 in Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial)

Parameter Value

Objective Response Rate

Confirmed Partial Response 7 of 24 evaluable patients[5]

Disease Control

Stable Disease 15 of 24 evaluable patients[5]

Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.selleckchem.com/products/futibatinib-tas-120-fgfr-inhibitor.html
https://www.medchemexpress.com/FGFR-IN-1.html
https://www.selleckchem.com/products/futibatinib-tas-120-fgfr-inhibitor.html
https://www.medchemexpress.com/FGFR-IN-1.html
https://www.selleckchem.com/products/futibatinib-tas-120-fgfr-inhibitor.html
https://www.medchemexpress.com/FGFR-IN-1.html
https://www.selleckchem.com/products/futibatinib-tas-120-fgfr-inhibitor.html
https://www.medchemexpress.com/FGFR-IN-1.html
https://www.medchemexpress.com/FGFR-IN-1.html
https://cdn.clinicaltrials.gov/large-docs/78/NCT02052778/Prot_000.pdf
https://www.medchemexpress.com/FGFR-IN-1.html
https://cdn.clinicaltrials.gov/large-docs/78/NCT02052778/Prot_000.pdf
https://www.medchemexpress.com/FGFR-IN-1.html
https://cdn.clinicaltrials.gov/large-docs/78/NCT02052778/Prot_000.pdf
https://www.medchemexpress.com/FGFR-IN-1.html
https://cdn.clinicaltrials.gov/large-docs/78/NCT02052778/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/78/NCT02052778/Prot_000.pdf
https://www.onclive.com/view/tas120-shows-promise-in-cholangiocarcinoma
https://www.onclive.com/view/tas120-shows-promise-in-cholangiocarcinoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TAS-120 covalently binds to a conserved cysteine residue within the ATP-binding pocket of the

FGFR kinase domain.[2][7] This irreversible binding leads to the inhibition of FGFR

phosphorylation and downstream signaling pathways, ultimately resulting in reduced tumor cell

proliferation and increased cell death in cancers with FGFR aberrations.[3][6]
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Caption: Simplified FGFR signaling pathway and the inhibitory action of TAS-120.

Experimental Protocols
Detailed experimental protocols for the clinical evaluation of TAS-120 can be found in the

official clinical trial documentation. Below is a generalized workflow based on the information

from the Phase 1/2 study of TAS-120 (NCT02052778).[4][8][9]

Clinical Trial Workflow for TAS-120 (Futibatinib)
This workflow outlines the major phases of the clinical trial designed to evaluate the safety,

tolerability, and efficacy of TAS-120 in patients with advanced solid tumors harboring

FGF/FGFR aberrations.
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Caption: Generalized workflow of the TAS-120 Phase 1/2 clinical trial.
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Key Methodologies from Preclinical Studies
Kinase Inhibition Assay: The inhibitory activity of futibatinib against a panel of human kinases

was assessed to determine its selectivity. IC₅₀ values were calculated to quantify the

concentration of the drug required to inhibit 50% of the kinase activity.[3]

Cell Proliferation Assay: The anti-proliferative effects of futibatinib were evaluated in various

cancer cell lines with and without FGFR genomic aberrations. Cell viability was measured

after a defined period of drug exposure.[3]

In Vivo Xenograft Models: The anti-tumor efficacy of futibatinib was tested in animal models

(e.g., nude rats) bearing tumors derived from human cancer cell lines with FGFR

dysregulation. Tumor growth inhibition was monitored over time following drug

administration.[3]

Pharmacodynamic Analysis: The effect of futibatinib on FGFR signaling in tumor tissues from

xenograft models was assessed by measuring the phosphorylation levels of FGFR and its

downstream targets.[3]

Conclusion
While a direct comparative analysis between "CFL-120" and TAS-120 is not possible due to the

lack of available information on "CFL-120," this guide provides a comprehensive overview of

TAS-120 (futibatinib) for the scientific community. The data presented highlight its potent and

selective inhibition of the FGFR pathway and its clinical benefit in patients with FGFR-driven

malignancies, particularly intrahepatic cholangiocarcinoma. Further research and public

disclosure of information regarding "CFL-120" would be necessary to conduct the requested

comparative analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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